![molecular formula C9H11NO B168857 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde CAS No. 199192-18-2](/img/structure/B168857.png)
5,6,7,8-Tetrahydroindolizine-3-carbaldehyde
Overview
Description
5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is a chemical compound with the formula C9H11NO and a molecular weight of 149.19 . It is used for research purposes and is not intended for human use .
Synthesis Analysis
The synthesis of similar compounds, such as polygonatines A and B, involves the cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This is then formylated at C-3 and reduced to afford the final product .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is based on a tetrahydroindolizine core, which is a bicyclic structure consisting of a pyrrolidine ring fused to a pyridine ring .Scientific Research Applications
Single-Step Synthesis
- Synthesis Methodology : A single-step synthesis of 5,6,7,8-tetrahydroindolizines has been achieved using 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. This method affords moderate to good yields and showcases the versatility of 5,6,7,8-tetrahydroindolizines (Capomolla, Lim, & Zhang, 2015).
Catalytic Synthesis
- Catalytic Reactions : The catalytic one-pot synthesis of 1-substituted 5,6,7,8-tetrahydroindolizine derivatives has been reported, using α,β-unsaturated aldehydes and carbon monoxide, with Ru3(CO)12 as a precatalyst (Biletzki & Imhof, 2012).
Domino Reaction Sequences
- Rhodium-Catalyzed Hydroformylation : A domino hydroformylation/cyclization process was used to synthesize isomeric 5,6,7,8-tetrahydroindolizines, demonstrating a novel approach to these compounds (Rocchiccioli, Settambolo, & Lazzaroni, 2005).
Aluminum(III)-Catalyzed Synthesis
- Functionalized Tetrahydroindolizines : An environmentally friendly approach using Al(OTf)3 catalysis for the synthesis of functionalized tetrahydroindolizines has been developed. This method is significant due to its good yield and use of an earth-abundant metal catalyst (Cavitt & France, 2016).
"One-Pot" Cascade Approaches
- Cascade Synthesis : The one-pot synthesis of 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes has been demonstrated. This method offers simplicity and practicality (Zhong, Zhu, & Zou, 2017).
Base-Promoted Annulation
- Synthesis of Multisubstituted 5,6-Dihydroindolizines : A base-promoted annulation technique has been developed for the synthesis of multisubstituted 5,6-dihydroindolizines, highlighting the tolerance of various functional groups (Zhang, Li, Ma, Wang, & Peng, 2022).
Palladium-Catalyzed Arylation
- Selective Arylation : A palladium-catalyzed arylation method for synthesizing 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines has been explored, offering an efficient synthesis pathway (Gracia, Cazorla, Métay, Pellet-Rostaing, & Lemaire, 2009).
Future Directions
The future directions for research on 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde could involve exploring its potential biological activities, given the known activities of structurally related indole derivatives . Additionally, further studies could focus on optimizing its synthesis and investigating its reactivity in various chemical reactions.
properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGOSMOADVSZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC=C2C=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473021 | |
Record name | 5,6,7,8-tetrahydroindolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroindolizine-3-carbaldehyde | |
CAS RN |
199192-18-2 | |
Record name | 5,6,7,8-tetrahydroindolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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